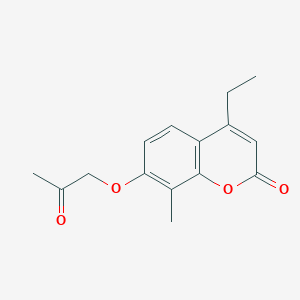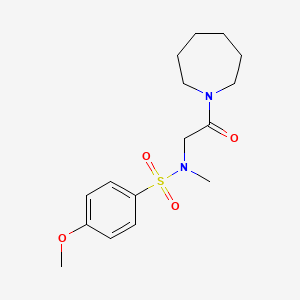
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants, and they possess a wide range of biological activities. Coumarin 151 is a synthetic coumarin derivative that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is not fully understood, but it is believed to be mediated by its ability to interact with cellular components such as proteins and DNA. 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 in lab experiments is its fluorescent properties, which make it useful for imaging applications. It is also relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, one limitation of using 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is its potential toxicity at high concentrations. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are many potential future directions for the study of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151. One area of research could be to further investigate its antioxidant and anti-inflammatory properties and their potential therapeutic applications. Another area of research could be to study its effects on other cellular processes, such as autophagy and DNA repair. Additionally, the development of new fluorescent probes based on 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 could lead to new imaging tools for studying biological systems.
Métodos De Síntesis
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 can be synthesized by reacting ethyl acetoacetate with 4-methyl-7-hydroxycoumarin in the presence of a base, followed by esterification with 2-bromo-1-chloropropane. The resulting product is then treated with potassium carbonate and 2-bromoethanol to yield 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151. The synthesis of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits green light when excited with UV light, making it useful for imaging applications. 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has also been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. These properties make it a valuable tool for studying various biological processes, including cell signaling, oxidative stress, and cancer biology.
Propiedades
IUPAC Name |
4-ethyl-8-methyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-11-7-14(17)19-15-10(3)13(6-5-12(11)15)18-8-9(2)16/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYZDEDYMIEROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5719398.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5719419.png)
![N-(4-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5719428.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)